

# In-Depth Technical Guide to the Physicochemical Properties of Tetrahydrorhombifoline

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetrahydrorhombifoline** is a quinolizidine alkaloid found in various plant species, notably within the Genista genus.[1][2] As a member of the alkaloid class of compounds, it exhibits a range of biological activities, including notable antibacterial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the known physico-chemical properties of **Tetrahydrorhombifoline**, detailed experimental protocols for their determination, and a discussion of its potential biological mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

## **Physico-chemical Data Summary**

A compilation of the available quantitative physico-chemical data for **Tetrahydrorhombifoline** is presented in Table 1. It is important to note that while calculated values for several properties are available, experimentally determined melting and boiling points were not found in the reviewed literature.

Table 1: Physico-chemical Properties of **Tetrahydrorhombifoline** 



Property	Value	Source
Molecular Formula	C15H24N2O	[3]
Molecular Weight	248.36 g/mol	[3]
Calculated LogP (Octanol/Water)	1.895	Cheméo
Calculated Water Solubility (log10S)	-2.18	Cheméo
Melting Point	Data not available	
Boiling Point	Data not available	_
рКа	Data not available	_

## **Experimental Protocols**

Detailed methodologies for the experimental determination of key physico-chemical properties of alkaloids like **Tetrahydrorhombifoline** are outlined below. These protocols are generalized and may require optimization based on the specific sample and laboratory conditions.

### **Melting Point Determination**

The melting point of a solid compound is a critical indicator of its purity.

- Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar, and pestle.
- Procedure:
  - Ensure the **Tetrahydrorhombifoline** sample is completely dry and finely powdered using a mortar and pestle.
  - Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
  - Place the capillary tube in the heating block of the melting point apparatus.



- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough determination has been made).
- Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.

## **Boiling Point Determination (Micro Method)**

For liquid compounds or those that can be melted without decomposition, the micro boiling point method is suitable.

- Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer, rubber band, and heat source.
- Procedure:
  - Place a small amount of the liquid **Tetrahydrorhombifoline** sample into a small test tube.
  - Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
  - Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
  - Immerse the assembly in a Thiele tube or an oil bath, making sure the rubber band is not submerged in the heating medium.
  - Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
  - Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample equals the atmospheric pressure.
  - Remove the heat source and allow the apparatus to cool slowly.



 The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4][5][6]

## **Solubility Determination**

Solubility is a crucial parameter for drug development, influencing absorption and formulation.

- Apparatus: Analytical balance, vials with caps, constant temperature shaker/incubator, centrifuge, spectrophotometer or HPLC.
- Procedure (Shake-Flask Method):
  - Add an excess amount of solid **Tetrahydrorhombifoline** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
  - Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
  - After equilibration, centrifuge the suspension to separate the undissolved solid.
  - Carefully withdraw a known volume of the supernatant.
  - Dilute the supernatant with an appropriate solvent and determine the concentration of Tetrahydrorhombifoline using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
  - The solubility is expressed as mass per unit volume (e.g., mg/mL).

## pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

- Apparatus: pH meter, automatic titrator or spectrophotometer, buffer solutions, analytical balance.
- Procedure (Potentiometric Titration):



- Dissolve a precisely weighed amount of **Tetrahydrorhombifoline** in a suitable solvent (e.g., water or a water-methanol mixture).
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the basicity of the alkaloid.
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa can be determined from the titration curve at the half-equivalence point.

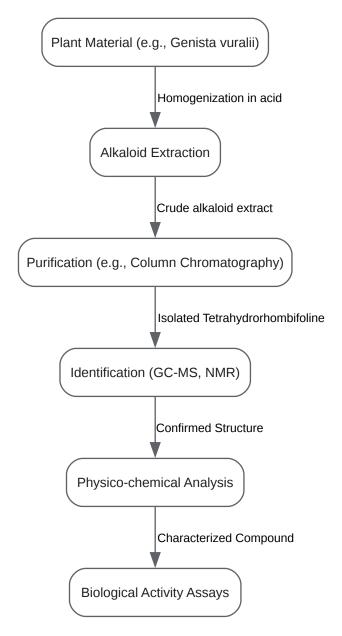
# LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is a key determinant of its pharmacokinetic properties.

- Apparatus: Separatory funnel or vials, analytical balance, constant temperature shaker, centrifuge, analytical instrument (HPLC or GC-MS).
- Procedure (Shake-Flask Method):
  - Prepare a solution of **Tetrahydrorhombifoline** in either water-saturated octanol or octanol-saturated water.
  - Add equal volumes of the octanol and aqueous phases to a separatory funnel or vial.
  - Shake the mixture vigorously for a set period to allow for partitioning of the analyte between the two phases.
  - Allow the phases to separate completely, using a centrifuge if necessary.
  - Determine the concentration of **Tetrahydrorhombifoline** in both the octanol and aqueous phases using a suitable analytical method.
  - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.



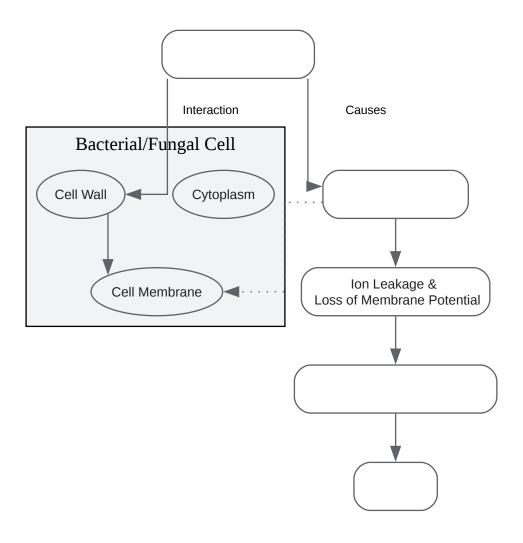
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Isolation and Characterization Workflow.





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Proposed Antimicrobial Mechanism of Action.

## **Biological Activity and Mechanism of Action**

**Tetrahydrorhombifoline** is a constituent of alkaloid extracts from Genista vuralii that have demonstrated significant antimicrobial activity.[1][2] These extracts showed good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida krusei, with minimum inhibitory concentrations (MIC) as low as 62.5  $\mu$ g/mL.[1][2]

While the specific signaling pathways affected by pure **Tetrahydrorhombifoline** have not been fully elucidated, the mechanism of action for quinolizidine alkaloids is generally believed to involve the disruption of cell membrane integrity.[7][8][9] The lipophilic nature of these alkaloids allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.[7] This



insertion can lead to a loss of membrane fluidity and the formation of pores or channels, resulting in the leakage of essential ions and small molecules, dissipation of the proton motive force, and ultimately, cell death.[7][8] For fungi, disruption of the cell wall is also a potential mechanism of action.[10][11] Further research is required to identify the specific molecular targets and signaling cascades that are modulated by **Tetrahydrorhombifoline**.

### Conclusion

This technical guide has summarized the currently available physico-chemical data for **Tetrahydrorhombifoline**, provided detailed experimental protocols for the determination of its key properties, and discussed its known antimicrobial activities and probable mechanism of action. The provided information aims to facilitate further research into this promising natural product for potential applications in drug discovery and development. The elucidation of its precise molecular targets and signaling pathways remains a key area for future investigation.

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